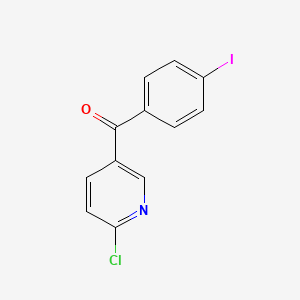

2-Chloro-5-(4-iodobenzoyl)pyridine

Description

2-Chloro-5-(4-iodobenzoyl)pyridine (CAS: 1249184-17-5; 1339752-71-4) is a halogenated pyridine derivative featuring a chlorine atom at the 2-position and a 4-iodobenzoyl group at the 5-position of the pyridine ring. This compound is part of a broader class of substituted pyridines, which are pivotal in medicinal chemistry and agrochemical research due to their diverse bioactivity and tunable electronic properties .

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClINO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGPQPBGDTVTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251229 | |

| Record name | (6-Chloro-3-pyridinyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-32-6 | |

| Record name | (6-Chloro-3-pyridinyl)(4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloro-3-pyridinyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-iodobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 4-iodobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-iodobenzoyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The iodo group can be involved in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts are typically used in coupling reactions, along with appropriate ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Protein Kinase Inhibition

One of the primary applications of 2-Chloro-5-(4-iodobenzoyl)pyridine is as an intermediate for synthesizing protein kinase inhibitors. Protein kinases play crucial roles in cellular signaling pathways, and their dysregulation is linked to various diseases, including cancer and diabetes. The compound serves as a building block for developing inhibitors targeting specific kinases, such as ERK2, which is implicated in tumorigenesis and other pathological conditions .

Case Study: ERK2 Inhibitors

Research has demonstrated that derivatives of this compound can effectively inhibit ERK2 activity. A study outlined a synthetic route leading to these inhibitors, emphasizing the compound's utility in creating therapeutic agents aimed at treating cancers driven by aberrant kinase activity .

Organic Synthesis

Reagent for Coupling Reactions

In organic synthesis, this compound is utilized as a reagent in coupling reactions. For instance, it can participate in Suzuki coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .

Synthetic Pathways

The compound can also be involved in multi-step synthesis processes where it acts as a precursor for various functionalized pyridine derivatives. These derivatives have applications ranging from pharmaceuticals to agrochemicals .

Material Science

Potential Applications in Polymers

Recent studies suggest that this compound could be used to develop new materials with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength due to the presence of halogen atoms, which can enhance intermolecular interactions .

Data Table: Applications Overview

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Medicinal Chemistry | Protein Kinase Inhibition | ERK2 inhibitors |

| Organic Synthesis | Coupling Reactions (e.g., Suzuki coupling) | Formation of biaryl compounds |

| Material Science | Polymer Development | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-iodobenzoyl)pyridine involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the presence of the chloro and iodo groups allows for specific binding interactions and reactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The iodine substituent in 2-Chloro-5-(4-iodobenzoyl)pyridine distinguishes it from analogs with smaller substituents. Key comparisons include:

Key Observations :

- Steric and Electronic Effects : The iodine atom in this compound contributes to steric hindrance and polarizability, which may enhance halogen bonding interactions in biological systems compared to smaller substituents like chlorine or trifluoromethyl .

- Solubility : Iodine’s hydrophobic nature likely reduces aqueous solubility compared to trifluoromethyl or chloromethyl groups, which are more polar .

Market and Regulatory Considerations

- Commercial Viability: 2-Chloro-5-(trifluoromethyl)pyridine dominates the market, with a projected value of US$ million by 2031 .

- Regulatory Status : Chloromethyl derivatives face stringent regulations due to toxicity, whereas iodine-containing compounds may require additional environmental monitoring due to bioaccumulation risks .

Biological Activity

2-Chloro-5-(4-iodobenzoyl)pyridine is a chemical compound with the molecular formula CHClINO. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by a pyridine ring substituted with a chloro group and an iodobenzoyl moiety. These substitutions are significant as they may influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that similar pyridine compounds demonstrated effective inhibition against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition, leading to cell death .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro. Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. For instance, derivatives of pyridine have shown varying degrees of activity against human cancer cells, indicating the potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in metabolic pathways or cellular proliferation. For example, its structural similarity to known inhibitors suggests it could modulate pathways related to apoptosis and cell cycle regulation .

Case Studies

- Study on Antimicrobial Efficacy : In a comparative study, various pyridine derivatives were tested for their Minimum Inhibitory Concentration (MIC) against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited MIC values ranging from 1.95 to 15.63 µg/mL, showcasing significant antibacterial activity .

- Cytotoxicity in Cancer Research : A recent investigation assessed the cytotoxicity of several pyridine derivatives on cancer cell lines such as MDA-MB-468 and A549. The study found that certain compounds had IC values below 10 µM, indicating potent anticancer activity. Although specific data for this compound was not detailed, its structural analogs exhibited promising results .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClINO |

| Antimicrobial MIC | 1.95 - 15.63 µg/mL |

| Cytotoxic IC | <10 µM (varies by derivative) |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-5-(4-iodobenzoyl)pyridine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 2-chloro-5-boronic acid pyridine derivatives and 4-iodobenzoyl halides. Key intermediates (e.g., 2-chloro-5-bromopyridine) are characterized using ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS) . For regioselective iodination, directing groups (e.g., benzoyl) enhance selectivity at the 5-position. Reaction optimization includes temperature control (60–80°C) and palladium catalysts (e.g., Pd(PPh₃)₄) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : ¹H-NMR identifies aromatic protons (δ 7.5–8.5 ppm) and coupling patterns. ¹³C-NMR confirms the iodine-substituted benzoyl group (C=O at ~165 ppm).

- X-ray crystallography (via SHELX programs) resolves stereochemistry and bond angles, particularly the planar pyridine ring and dihedral angles between substituents .

- FT-IR verifies carbonyl stretches (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹).

Q. How should researchers handle and store this compound to ensure safety and stability?

- Guidelines :

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.

- Use neoprene gloves and fume hoods to avoid dermal/ocular exposure (H314 hazard).

- Dispose via licensed chemical destruction to avoid environmental contamination .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved in the presence of competing halogen substituents?

- Strategy :

- Directing groups : The 4-iodobenzoyl group acts as an electron-withdrawing director, favoring electrophilic substitution at the 3-position.

- Transition metal catalysis : Pd-mediated C-H activation enables selective coupling at sterically accessible sites. For example, Sonogashira coupling with terminal alkynes targets the 3-position .

- Computational modeling (e.g., DFT) predicts reactive sites by analyzing Fukui indices and charge distribution .

Q. What experimental approaches resolve contradictions in reported reaction yields for halogen-exchange reactions on pyridine derivatives?

- Analysis :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, DMF increases yields vs. THF due to better Pd solubility.

- Byproduct identification : LC-MS or GC-MS detects side products (e.g., dehalogenated pyridines), which may explain yield discrepancies.

- Kinetic studies (e.g., in situ IR monitoring) reveal rate-limiting steps, such as oxidative addition in Pd-catalyzed reactions .

Q. How can this compound be utilized in developing nicotinic acetylcholine receptor (nAChR) probes?

- Application :

- Radiolabeling : Substitute iodine-125 for PET/SPECT imaging. Optimize lipophilicity (logP ~2–3) via substituent modification to enhance blood-brain barrier penetration .

- Binding assays : Competitive displacement studies using [³H]-epibatidine quantify affinity (Ki). Molecular docking (e.g., MOE software) models interactions with α4β2 nAChR subtypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.